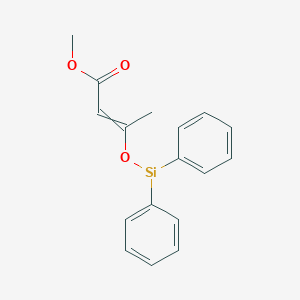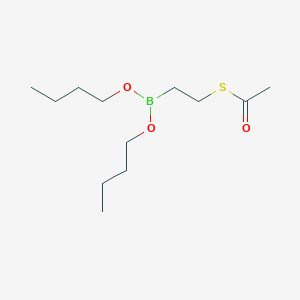
S-(2-dibutoxyboranylethyl) ethanethioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
S-(2-dibutoxyboranylethyl) ethanethioate: is a chemical compound characterized by the presence of a boron atom bonded to two butoxy groups and an ethanethioate moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of S-(2-dibutoxyboranylethyl) ethanethioate typically involves the reaction of dibutylboronic acid with a suitable thiol compound. The reaction conditions often include the use of a solvent such as dichloromethane and a catalyst to facilitate the formation of the desired product. The reaction is usually carried out under an inert atmosphere to prevent oxidation of the thiol group.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors. The process would include precise control of reaction parameters such as temperature, pressure, and reactant concentrations to ensure high yield and purity of the product. Post-reaction purification steps, such as distillation or chromatography, are employed to isolate the compound.
Analyse Chemischer Reaktionen
Types of Reactions: S-(2-dibutoxyboranylethyl) ethanethioate can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The boron-oxygen bonds can be reduced to form boron-hydrogen bonds.
Substitution: The butoxy groups can be substituted with other alkoxy or aryloxy groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or aryl halides in the presence of a base can facilitate substitution reactions.
Major Products:
Oxidation: Disulfides, sulfonic acids.
Reduction: Boron-hydrogen compounds.
Substitution: Alkoxy or aryloxy derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: S-(2-dibutoxyboranylethyl) ethanethioate is used as a reagent in organic synthesis, particularly in the formation of carbon-boron bonds. It is also employed in the development of boron-containing polymers and materials.
Biology: In biological research, this compound can be used as a probe to study boron metabolism and its effects on cellular processes. It may also serve as a precursor for the synthesis of boron-containing drugs.
Medicine: The compound has potential applications in the development of boron neutron capture therapy (BNCT) agents for cancer treatment. BNCT is a targeted radiotherapy technique that utilizes boron-containing compounds to selectively destroy cancer cells.
Industry: this compound is used in the production of advanced materials, such as boron-doped semiconductors and boron-containing catalysts. It is also employed in the synthesis of specialty chemicals and polymers.
Wirkmechanismus
The mechanism of action of S-(2-dibutoxyboranylethyl) ethanethioate involves its interaction with specific molecular targets. In the context of BNCT, the compound is taken up by cancer cells and, upon neutron irradiation, undergoes nuclear reactions that produce high-energy particles. These particles cause localized damage to the cancer cells, leading to their destruction. The boron atom in the compound plays a crucial role in this process by capturing neutrons and facilitating the nuclear reactions.
Vergleich Mit ähnlichen Verbindungen
- S-(2-dibutoxyboranylethyl) ethanethioate
- This compound
- This compound
Uniqueness: this compound is unique due to its specific combination of boron and thiol functionalities. This combination imparts distinct chemical reactivity and biological activity, making it valuable for specialized applications in synthesis, research, and therapy. The presence of boron allows for unique interactions with neutrons, which is particularly advantageous in BNCT.
Eigenschaften
Molekularformel |
C12H25BO3S |
|---|---|
Molekulargewicht |
260.21 g/mol |
IUPAC-Name |
S-(2-dibutoxyboranylethyl) ethanethioate |
InChI |
InChI=1S/C12H25BO3S/c1-4-6-9-15-13(16-10-7-5-2)8-11-17-12(3)14/h4-11H2,1-3H3 |
InChI-Schlüssel |
FEQDWIABIJSWBN-UHFFFAOYSA-N |
Kanonische SMILES |
B(CCSC(=O)C)(OCCCC)OCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


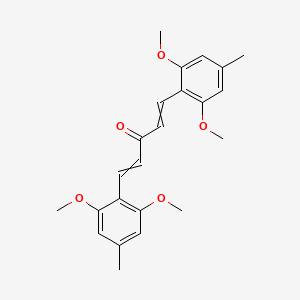

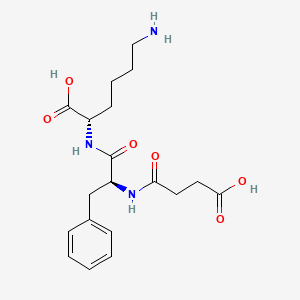


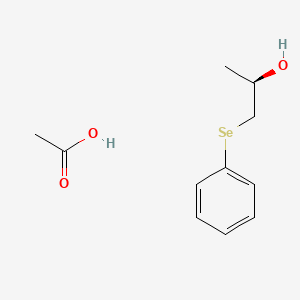
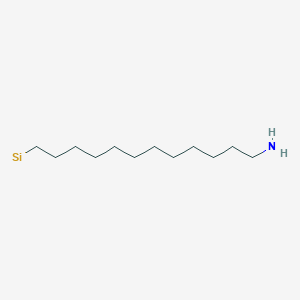
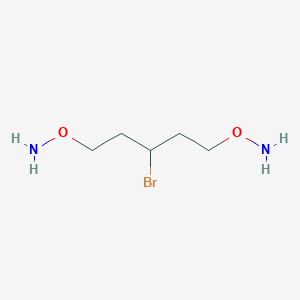
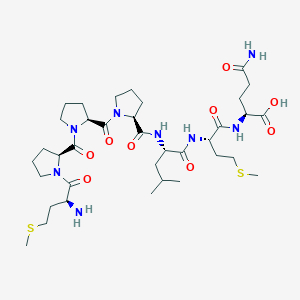



![Silane, trimethyl[8-[tris(1-methylethyl)silyl]-1,7-octadiynyl]-](/img/structure/B14200763.png)
